rac-Irofulven

説明

準備方法

rac-Irofulven is synthesized from illudin S through a series of chemical reactions. The initial step involves the hydroxylation of illudin S to form hydroxymethylacylfulvene. This process requires specific reaction conditions, including the use of appropriate catalysts and solvents . Industrial production methods focus on optimizing the yield and purity of this compound by refining the reaction conditions and employing advanced purification techniques .

化学反応の分析

rac-Irofulven undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Introduction to rac-Irofulven

This compound , also known as 6-hydroxymethylacylfulvene (HMAF), is a semi-synthetic derivative of the natural product illudin S, derived from the Jack 'o' Lantern mushroom (Omphalotus illudens). It is primarily recognized for its potential applications in oncology as an experimental antitumor agent. This compound belongs to the class of alkylating agents, which exert their effects by damaging DNA, thereby inhibiting cancer cell replication and promoting apoptosis.

Specific Case Studies

-

Ovarian Cancer Study :

- Conducted by the Gynecologic Oncology Group, this multi-center trial evaluated this compound in patients with recurrent ovarian cancer who had previously received platinum-based chemotherapy. The study found a partial response in 12.7% of patients, with stable disease observed in over half of the participants .

- Prostate Cancer Study :

- Combination Therapies :

Biomarker Development

Recent research emphasizes the importance of identifying biomarkers associated with NER deficiencies to better predict patient responses to this compound. This approach aligns with contemporary trends in personalized medicine, where treatments are tailored based on individual genetic profiles.

Potential for Combination Therapies

The ability of this compound to induce DNA damage independent of traditional repair mechanisms suggests its potential utility in combination therapies. Ongoing investigations are exploring its use alongside other agents to mitigate resistance and enhance overall treatment efficacy.

作用機序

rac-Irofulven exerts its effects by being rapidly absorbed by tumor cells. Once inside the cells, it binds to DNA and protein targets, interfering with DNA replication and cell division. The compound’s ability to target DNA and protein makes it particularly effective against cancer cells with impaired DNA repair mechanisms .

類似化合物との比較

rac-Irofulven is unique compared to other anticancer agents due to its specific mechanism of action and its origin from a natural toxin. Similar compounds include other sesquiterpene derivatives like illudin M and CAP-121, a second-generation analog of this compound . CAP-121 has shown improved efficacy and safety profiles in preclinical cancer models compared to this compound .

生物活性

Rac-Irofulven, a derivative of the naturally occurring compound illudin S, is part of a new class of anticancer agents known as acylfulvenes. This compound has gained attention for its unique mechanism of action, which involves the covalent binding to DNA and subsequent inhibition of DNA synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various cancer types, and relevant clinical studies.

This compound exhibits its antitumor effects primarily through the following mechanisms:

- Covalent Binding to DNA : this compound binds to DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. This action triggers cellular stress responses and apoptosis in cancer cells .

- Induction of Apoptosis : The compound promotes programmed cell death by activating apoptotic pathways, which is critical in eliminating cancerous cells .

- Inhibition of DNA Synthesis : By interfering with the DNA replication machinery, this compound effectively halts the proliferation of cancer cells .

Efficacy in Cancer Treatment

This compound has shown promise in treating various types of cancers, including:

- Metastatic Renal Cell Carcinoma : A Phase II clinical trial involving 20 patients demonstrated that while no objective responses were observed, some disease stabilizations occurred. The treatment regimen consisted of administering 11 mg/m² daily for five consecutive days .

- Broad Spectrum Activity : Preclinical studies indicate that this compound has activity against a wide range of human tumors in vitro and in vivo. Its efficacy extends beyond renal cancers to include other malignancies .

Clinical Studies and Findings

Several clinical studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound:

Case Studies

- Case Study in Renal Cancer : In a Phase II trial focusing on metastatic renal cell carcinoma, patients received this compound as part of their treatment regimen. Although no significant tumor shrinkage was observed, several patients experienced stabilization of their disease state over the treatment period. This highlights the potential role of this compound as a therapeutic option for managing advanced renal cancers where traditional therapies may fail .

- Combination Therapy Trials : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance its anticancer effects. Early results suggest that such combinations may improve patient outcomes by leveraging different mechanisms of action against tumor cells .

特性

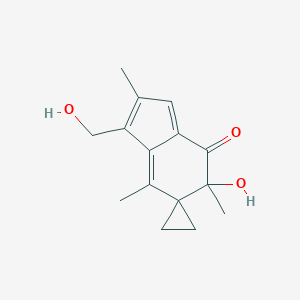

IUPAC Name |

5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJCIQSJJKZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397208, DTXSID70870055 | |

| Record name | rac-Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro[cyclopropane-1,5'-inden]-7'(6'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187277-46-9 | |

| Record name | rac-Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。